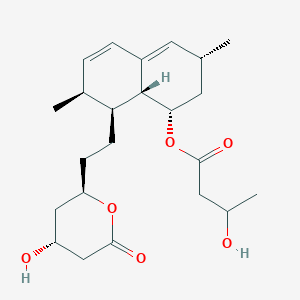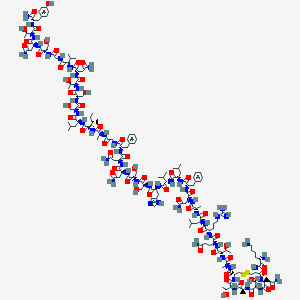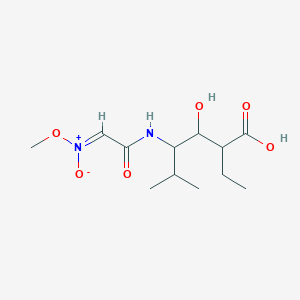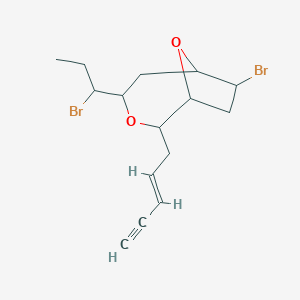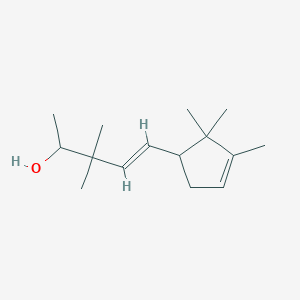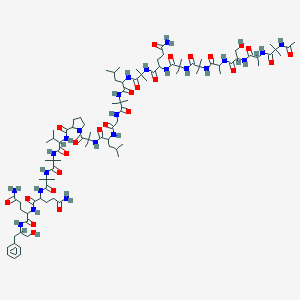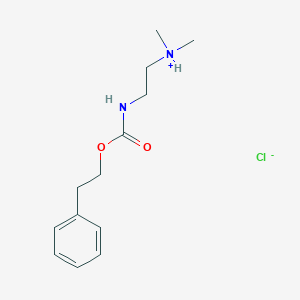
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA belongs to the class of carbamate compounds and is structurally similar to the neurotransmitter acetylcholine.
Wissenschaftliche Forschungsanwendungen
DMPEA has been studied extensively for its potential therapeutic applications. One area of research is its use as a cognitive enhancer. Studies have shown that DMPEA can improve cognitive function and memory in animal models. Additionally, DMPEA has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
DMPEA is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function and memory. DMPEA is thought to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, DMPEA can increase the levels of acetylcholine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects. In animal studies, DMPEA has been shown to increase the levels of acetylcholine in the brain, as well as improve cognitive function and memory. Additionally, DMPEA has been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPEA in lab experiments is its ability to improve cognitive function and memory in animal models. This can be useful in studies that require animals to perform cognitive tasks. Additionally, DMPEA has been shown to have antioxidant properties, which can be beneficial in studies that involve oxidative stress. However, one limitation of using DMPEA is its potential toxicity. Studies have shown that high doses of DMPEA can be toxic to cells and can cause cell death.
Zukünftige Richtungen
There are several future directions for DMPEA research. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMPEA. Finally, more research is needed to determine the long-term effects of DMPEA on cognitive function and memory.
Conclusion
DMPEA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to improve cognitive function and memory in animal models, as well as its antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and lack of long-term studies highlight the need for further research in this area.
Synthesemethoden
DMPEA can be synthesized by reacting phenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can then be treated with hydrochloric acid to obtain DMPEA hydrochloride salt. This method of synthesis has been reported in several scientific studies and is considered a reliable method for producing DMPEA.
Eigenschaften
CAS-Nummer |
101491-71-8 |
|---|---|
Produktname |
Phenethyl N-(2-(dimethylamino)ethyl)carbamate hydrochloride |
Molekularformel |
C13H21ClN2O2 |
Molekulargewicht |
272.77 g/mol |
IUPAC-Name |
dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3,(H,14,16);1H |
InChI-Schlüssel |
OGGJZANMEOQKSR-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
Kanonische SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.[Cl-] |
Synonyme |
CARBAMIC ACID, (2-(DIMETHYLAMINO)ETHYL)-, PHENETHYL ESTER, MONOHYDROCH LORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
